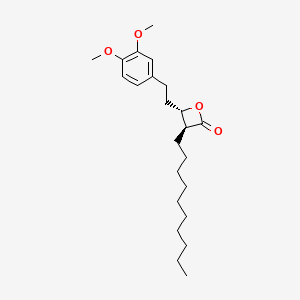

Palmostatin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

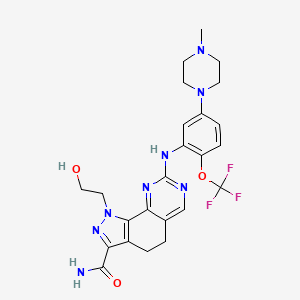

Palmostatin B is a Ras-signaling modulator . It acts by targeting acyl protein thioesterase 1 (APT1) and 2 (APT2) in cells .

Synthesis Analysis

The enzymatic depalmitoylation of proteins is inhibited by the beta-lactones Palmostatin M and B, which have been found to target several serine hydrolases . The synthesis, chemical proteomic analysis, and functional characterization of analogs of this compound have been described .Molecular Structure Analysis

Palmostatin B has a molecular formula of C23H36O4 . Its molecular weight is 376.53 g/mol .Chemical Reactions Analysis

Palmostatin B is known to inhibit the enzymatic depalmitoylation of proteins . This process is inhibited by the beta-lactones Palmostatin M and B, which have been found to target several serine hydrolases .Physical And Chemical Properties Analysis

Palmostatin B has a molecular weight of 376.53 g/mol . Its chemical formula is C23H36O4 .Applications De Recherche Scientifique

Inhibition of Oncogenic Ras Signaling : Palmostatin B inhibits Ras depalmitoylation, which is critical in controlling the localization and signaling capacities of certain proteins. This inhibition can revert the phenotype of oncogenic HRasG12V transformed cells, highlighting its potential in oncology research (Dekker & Hedberg, 2011).

Selective Growth Reduction in Hematologic Cancers : It selectively inhibits the growth of hematopoietic cells expressing oncogenic Nras, suggesting therapeutic potential in hematologic malignancies with NRAS mutations (Xu et al., 2012).

Impact on APT1 and Ras Localization : Palmostatin B affects the acylation cycle at the level of depalmitoylation, causing a loss of precise steady-state localization of palmitoylated Ras. This could be useful for studying the biochemical effects of cellular Ras depalmitoylation on Ras signaling (Dekker et al., 2010).

Role in Biochemical and Cell-Based Studies : It's used in studies combining bioinformatics, organic synthesis, and live-cell imaging to elucidate the function of acyl protein thioesterase 1 (APT1) in regulating protein palmitoylation, which is pivotal in cancer signaling (Dekker, Vartak & Hedberg, 2014).

Analysis of Palmostatin B Analogs : Chemical proteomic analysis of Palmostatin B analogs helps in understanding its mechanism in inhibiting protein depalmitoylation and N-Ras palmitoylation dynamics (Suciu et al., 2021).

Regulation of Plasma Membrane Palmitoylation : It impacts the palmitoylation/depalmitoylation cycle, which is crucial for the subcellular trafficking and oncogenicity of multiple Ras proteins. This indicates its potential in targeting depalmitoylation for therapeutic purposes in NRAS-mutant cancers (Remsberg et al., 2021).

Orientations Futures

Future studies will address the trafficking routes of APT2 through the cell . The existence of an ER ZDHHC enzyme already indicates that APT2 should stably interact with the ER . Palmostatin B, a classical broad-spectrum inhibitor, has been shown to block the activities of APT1/2, PPT1, ABHD17A/B/C and other lipid-processing serine hydrolases .

Propriétés

IUPAC Name |

(3S,4S)-3-decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O4/c1-4-5-6-7-8-9-10-11-12-19-20(27-23(19)24)15-13-18-14-16-21(25-2)22(17-18)26-3/h14,16-17,19-20H,4-13,15H2,1-3H3/t19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVWFAVGLYUDFD-PMACEKPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1C(OC1=O)CCC2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@H]1[C@@H](OC1=O)CCC2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palmostatin B | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Cyclopentyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B609749.png)

![2-[4-[[(3,5-Dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]phenyl]acetic acid](/img/structure/B609753.png)

![3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine](/img/structure/B609755.png)